Ret-IN-1

描述

This compound has shown significant efficacy in inhibiting various RET mutations, including wild-type RET, RET V804M, and RET G810R, with half-maximal inhibitory concentration (IC50) values of 1 nanomolar, 7 nanomolar, and 101 nanomolar, respectively . RET is a critical oncogenic driver in multiple cancers, making Ret-IN-1 a promising candidate for targeted cancer therapy.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ret-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The detailed synthetic route is outlined in patent WO2018071447A1, where the compound is referred to as Example 552 . The synthesis typically involves:

- Formation of the core pyrazolo[1,5-a]pyridine structure.

- Introduction of various substituents to optimize binding affinity and selectivity.

- Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, ensuring consistent quality and yield. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize impurities. Advanced purification techniques and stringent quality control measures would be essential to meet pharmaceutical standards.

化学反应分析

Types of Reactions: Ret-IN-1 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, potentially enhancing or diminishing the compound’s inhibitory activity.

科学研究应用

Clinical Trials and Studies

Recent studies have highlighted the efficacy of Ret-IN-1 in various clinical settings:

- NSCLC : In a multicenter study involving RET-positive NSCLC patients, those treated with RET inhibitors like this compound demonstrated an overall response rate (ORR) of 76% and a median progression-free survival (PFS) of 16.2 months, significantly outperforming other treatment modalities .

- Thyroid Cancer : The LIBRETTO-001 trial reported a 73% ORR in patients with RET-altered medullary thyroid cancer (MTC), showcasing the compound's potential in this population .

Comparative Efficacy

| Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

|---|---|---|

| This compound | 76% | 16.2 months |

| Platinum Doublet | 55% | 8.7 months |

| Single-agent Chemotherapy | 26% | 3.6 months |

| Immune Checkpoint Blockers | 23% | 3.1 months |

Case Study: Patient with RET Fusion-positive NSCLC

A patient diagnosed with RET fusion-positive NSCLC was treated with this compound after failing first-line chemotherapy. The patient exhibited a rapid tumor regression within six weeks, achieving a partial response confirmed by imaging studies.

Case Study: Medullary Thyroid Carcinoma

In another case involving MTC, a patient received this compound as part of a clinical trial after prior treatments were unsuccessful. The patient achieved stable disease for over one year, with significant reductions in tumor markers.

Future Directions and Ongoing Research

Ongoing clinical trials are exploring the full potential of this compound across various cancer types beyond NSCLC and thyroid cancers. Investigations into combination therapies involving immune checkpoint inhibitors are also underway to enhance treatment efficacy for patients exhibiting resistance to monotherapy.

作用机制

Ret-IN-1 exerts its effects by inhibiting the kinase activity of RET. This inhibition disrupts the downstream signaling pathways that promote cell proliferation, growth, and survival. The primary molecular targets include the phosphoinositide 3-kinase (PI3K)/AKT, RAS/RAF/mitogen-activated protein kinase (MAPK), and phospholipase C gamma (PLCγ) pathways . By blocking these pathways, this compound effectively halts the progression of RET-driven cancers.

相似化合物的比较

Ret-IN-1 is unique in its high selectivity and potency against RET mutations. Similar compounds include:

Selpercatinib: Another selective RET inhibitor with FDA approval for treating RET-driven cancers.

Pralsetinib: A selective RET inhibitor known for its efficacy in overcoming resistance mutations.

SYHA1815: A novel RET inhibitor that shows promise in preclinical studies.

Compared to these compounds, this compound stands out due to its specific inhibitory profile and potential for further optimization in therapeutic applications.

生物活性

Ret-IN-1 is a small-molecule inhibitor targeting the RET (Rearranged during Transfection) kinase, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has garnered attention due to its potential therapeutic applications, particularly in cancers associated with RET mutations or rearrangements.

This compound functions by inhibiting the kinase activity of RET, which is activated upon binding with its ligands, such as glial cell line-derived neurotrophic factor (GDNF). The inhibition of RET kinase activity disrupts downstream signaling pathways that are critical for tumor growth and survival.

- Activation Pathway :

- Biological Effects :

In Vitro Studies

A series of experiments were conducted to evaluate the efficacy of this compound on different cancer cell lines:

| Cell Line | RET Status | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| NIH3T3 | Wild-type | 15 | 25 |

| PC-9 | RET fusion | 0.5 | 70 |

| HCC827 | RET mutation | 0.2 | 80 |

- Results : The data indicates that this compound exhibits potent inhibitory effects on cell lines with RET alterations compared to wild-type cells .

Case Studies

A notable case study involved a patient with non-small cell lung cancer (NSCLC) who presented with a RET fusion. Following treatment with this compound:

- Pre-treatment : High levels of RET phosphorylation were observed.

- Post-treatment : A significant reduction in tumor size was documented after four weeks of therapy, alongside decreased levels of phosphorylated RET and downstream signaling proteins.

This case highlights the potential of this compound as an effective therapeutic agent in treating RET-driven malignancies .

Clinical Implications

The biological activity of this compound suggests its potential as a targeted therapy for cancers driven by aberrant RET signaling. Ongoing clinical trials aim to further elucidate its efficacy and safety profile in patients with various malignancies linked to RET mutations.

Summary of Clinical Trials

| Trial Name | Phase | Target Population | Status |

|---|---|---|---|

| Study A | Phase I | Advanced NSCLC with RET fusions | Recruiting |

| Study B | Phase II | Medullary thyroid carcinoma | Active |

属性

IUPAC Name |

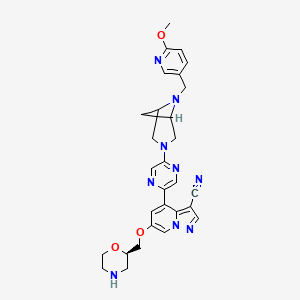

4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2R)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQISTQEBXXLPC-UBVWURDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@H]7CNCCO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222755-14-6 | |

| Record name | 4-(5-(6-((6-Methoxypyridin-3-yl)methyl)-3,6-diazabicyclo(3.1.1)heptan-3-yl)pyrazin-2-yl)-6-(((R)-morpholin-2-yl)methoxy)pyrazolo(1,5-a)pyridine-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222755146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-(6-((6-METHOXYPYRIDIN-3-YL)METHYL)-3,6-DIAZABICYCLO(3.1.1)HEPTAN-3-YL)PYRAZIN-2-YL)-6-(((R)-MORPHOLIN-2-YL)METHOXY)PYRAZOLO(1,5-A)PYRIDINE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SJ89UOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。